6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile typically involves the reaction of the corresponding aldehyde with 6-chloronicotinonitrile in the presence of potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF). The reaction mixture is heated at approximately 110°C under a nitrogen atmosphere for about one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 6-(2-Ethoxy-4-carboxyphenoxy)nicotinonitrile.
Reduction: 6-(2-Ethoxy-4-aminophenoxy)nicotinonitrile.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s aldehyde and nitrile groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxy-4-formylphenoxy)nicotinonitrile
- 6-(2-Ethoxy-4-hydroxyphenoxy)nicotinonitrile
- 6-(2-Ethoxy-4-methylphenoxy)nicotinonitrile
Uniqueness
6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and formyl groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-(2-ethoxy-4-formylphenoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-19-14-7-11(10-18)3-5-13(14)20-15-6-4-12(8-16)9-17-15/h3-7,9-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVWADGVEANDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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